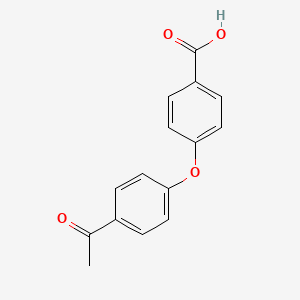

4-(4-Acetylphenoxy)benzoic acid

Description

Significance of Aryl Ether Carboxylic Acids in Contemporary Chemical Research

Aryl ether carboxylic acids are a class of organic compounds characterized by an ether linkage connecting two aromatic rings, with one ring bearing a carboxylic acid functional group. These structures are of considerable interest in modern chemical research due to their versatile properties and wide-ranging applications. They serve as crucial monomers in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs), which are valued for their exceptional thermal stability and mechanical strength. nih.govgoogle.com The incorporation of carboxylic acid groups into these polymer backbones can enhance properties like solubility and proton conductivity, making them suitable for applications such as proton-exchange membranes in fuel cells. google.com

Beyond polymer science, aryl ether carboxylic acids are utilized as multifunctional agents in various formulations. They function as emulsifiers, dispersants, and corrosion inhibitors in industrial products like laundry detergents, cosmetics, and metalworking fluids. rsc.org Their unique combination of a hydrophobic aryl ether backbone and a hydrophilic carboxylic acid group imparts surfactant-like properties, allowing them to stabilize mixtures and protect surfaces.

Historical Development of Benzoic Acid Derivatives in Synthetic Chemistry and Material Science

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century with its initial discovery from the dry distillation of gum benzoin. nih.govuwimona.edu.jm Early work by chemists like Justus von Liebig and Friedrich Wöhler in the 19th century was pivotal in determining its structure. uwimona.edu.jm The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, but this method has been largely superseded by the cleaner, more environmentally friendly air oxidation of toluene. nih.gov

Structural Features and Reactivity Paradigms of 4-(4-Acetylphenoxy)benzoic Acid within Chemical Space

This compound is a bifunctional molecule that possesses a unique combination of structural motifs, which dictate its reactivity. The molecule's architecture consists of a benzoic acid moiety linked to an acetyl-substituted phenyl ring via an ether bond.

Key Structural Features:

Carboxylic Acid Group (-COOH): This is the primary acidic functional group. It can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to an acid chloride. nih.gov The acidity of this group is influenced by the electron-withdrawing nature of the rest of the molecule.

Aryl Ether Linkage (-O-): The diaryl ether bond provides flexibility to the molecular structure and is generally stable. However, under certain conditions, it can be cleaved.

Ketone (Acetyl Group, -C(O)CH₃): The acetyl group is a ketone, which can participate in reactions such as reduction to a secondary alcohol, oxidation (under harsh conditions), or condensation reactions at the alpha-carbon.

Aromatic Rings: The two phenyl rings provide a rigid scaffold and are sites for electrophilic aromatic substitution, although the reactivity of each ring is influenced by the attached functional groups. The phenoxy group is an activating, ortho-para directing group, while the acetyl and carboxylic acid groups are deactivating, meta-directing groups.

The reactivity of this compound is a composite of the reactivities of these individual functional groups. For example, the carboxylic acid can be selectively esterified without affecting the ketone, or the ketone can be reduced without affecting the carboxylic acid, depending on the chosen reagents and reaction conditions. This dual reactivity makes it a versatile building block in organic synthesis.

Below is a table summarizing the key properties of this compound and its parent compounds.

| Property | This compound | 4-Acetylbenzoic acid | 4-Phenoxybenzoic acid |

| Molecular Formula | C₁₅H₁₂O₄ | C₉H₈O₃ | C₁₃H₁₀O₃ |

| Molecular Weight | 256.25 g/mol | 164.16 g/mol nih.gov | 214.22 g/mol nih.gov |

| IUPAC Name | This compound | 4-acetylbenzoic acid nih.gov | 4-phenoxybenzoic acid nih.gov |

Current Research Trajectories and Academic Gaps Pertaining to this compound

Current research involving benzoic acid derivatives is extensive, with significant efforts in medicinal chemistry and materials science. preprints.orgnih.gov Derivatives are being explored as VLA-4 antagonists for inflammatory diseases, nih.gov as kinase inhibitors for cancer therapy, nih.gov and as agents targeting various other biological pathways. nih.gov In materials science, the focus is often on creating novel polymers with specific thermal, mechanical, or conductive properties. google.com

Despite this broad interest in related compounds, there appears to be a notable academic gap specifically concerning This compound . While its constituent parts, 4-acetylbenzoic acid nih.govmdpi.com and 4-phenoxybenzoic acid, nih.gov are known, and their chemistry is studied, the combined molecule has received limited specific attention in the available literature.

The primary research gaps include:

Synthesis and Characterization: While syntheses can be proposed based on standard ether formation reactions, detailed studies on optimized synthetic routes and comprehensive characterization of this compound are not widely reported.

Polymer Chemistry: Its potential as a monomer for creating novel poly(aryl ether ketone)s with tailored properties due to the reactive acetyl group has not been fully explored. This acetyl group could serve as a site for cross-linking or further functionalization of the resulting polymer.

Medicinal Chemistry: There is a lack of investigation into the biological activities of this specific molecule. Given that other benzoic acid derivatives show potent biological effects, nih.govnih.govnih.gov screening this compound for various therapeutic targets could be a fruitful area of research.

Liquid Crystal Applications: The rigid, rod-like structure of the molecule suggests it could be a precursor for or a component of liquid crystalline materials. This potential application remains largely unexamined.

Scope and Objectives of Advanced Academic Inquiry into this compound

Based on the identified research gaps, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such research should be:

To Develop Efficient Synthetic Methodologies: The first objective would be to establish and optimize a high-yield, scalable synthesis of this compound from readily available starting materials. This would involve a thorough investigation of reaction conditions and purification techniques.

To Conduct Comprehensive Spectroscopic and Physicochemical Characterization: A complete analysis of the compound's properties is necessary. This includes detailed NMR, IR, and mass spectrometry analysis, as well as determination of its thermal properties (melting point, decomposition temperature) and solubility in various solvents.

To Investigate its Potential as a Polymer Monomer: A key objective would be to synthesize novel polymers, such as polyamides or polyesters, using this compound. The research should then focus on characterizing these new polymers, with a particular emphasis on how the pendant acetyl group influences their thermal, mechanical, and chemical properties. The potential for post-polymerization modification via the acetyl group should also be explored.

To Explore its Biological and Pharmacological Profile: A systematic screening of this compound and its simple derivatives (e.g., esters, amides) for biological activity is warranted. This could involve assays for anticancer, anti-inflammatory, or antimicrobial properties, building upon the known activities of related benzoic acid structures. nih.govpreprints.orgnih.gov

To Evaluate its Application in Materials Science: The potential for this molecule to form liquid crystals or to be used in the synthesis of other advanced materials should be assessed. This would involve studying its phase behavior and its incorporation into functional material systems.

By addressing these objectives, the scientific community can fill the existing knowledge gap and potentially unlock new applications for this versatile chemical compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEPPRQWRSYLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Acetylphenoxy Benzoic Acid and Its Analogues

Retrosynthetic Analysis of 4-(4-Acetylphenoxy)benzoic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnections are at the ether linkage and the carboxylic acid functionality.

Disconnection of the Ether Bond:

The carbon-oxygen bond of the diaryl ether can be disconnected to yield two key precursors: a substituted phenol (B47542) and an aryl halide. This leads to two possible retrosynthetic pathways:

Pathway A: Disconnecting the bond between the phenoxy oxygen and the acetyl-substituted ring suggests 4-hydroxyacetophenone and a 4-halobenzoic acid derivative (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) as starting materials.

Pathway B: Alternatively, disconnecting the bond between the phenoxy oxygen and the benzoic acid-bearing ring points to 4-acetylphenol and a 4-halobenzoic acid derivative.

Disconnection of the Carboxylic Acid:

Another primary disconnection involves the carboxylic acid group, which can be retrosynthetically transformed into a more manageable precursor, such as an ester or a nitrile. This suggests that a key intermediate in the synthesis could be a methyl or ethyl ester of this compound, which can then be hydrolyzed in the final step to yield the desired carboxylic acid. A patent for the synthesis of methyl 2-methyl-4-acetylbenzoate describes a hydrolysis step to obtain 2-methyl-4-acetyl benzoic acid, which supports this approach. google.com

Combining these disconnections, a plausible synthetic strategy emerges: the coupling of a 4-hydroxyacetophenone with a methyl or ethyl 4-halobenzoate, followed by hydrolysis of the resulting ester. This approach protects the carboxylic acid functionality as an ester during the etherification step.

Classical and Contemporary Synthetic Routes for the Preparation of Phenoxy-Benzoic Acid Architectures

The formation of the diaryl ether core of this compound is a critical step, for which several classical and modern synthetic methods are available.

Williamson Etherification and Related Coupling Strategies

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. byjus.commasterorganicchemistry.com It typically involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com For the synthesis of diaryl ethers like this compound, this method can be adapted.

In a typical procedure, a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an aryl halide. However, the direct SNAr reaction on an unactivated aryl halide is generally difficult. masterorganicchemistry.com Therefore, modifications and alternative copper-catalyzed methods are often employed for the synthesis of diaryl ethers.

The Ullmann condensation , a copper-catalyzed reaction, is a more effective method for forming diaryl ethers. organic-chemistry.orgrhhz.net This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.orgrhhz.net Modern advancements have led to the development of milder reaction conditions using various ligands to promote the copper-catalyzed coupling. rhhz.netnih.govacs.org For instance, the use of ligands like salicylaldimines can facilitate the coupling of aryl bromides and iodides with phenols in good yields under milder conditions. rhhz.net Picolinic acid has also been shown to be an effective ligand for the copper-catalyzed O-arylation of phenols. nih.gov

A general scheme for the synthesis of a diaryl ether via Ullmann condensation is as follows:

Ar-OH + Ar'-X $\xrightarrow{Cu\ catalyst,\ base}$ Ar-O-Ar'

Where Ar and Ar' are aryl groups and X is a halogen.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | Picolinic acid | K₃PO₄ | DMSO | Mild | Good | nih.gov |

| Cu(I) salt | Salicylaldimine | K₃PO₄ | Dioxane | Mild | Excellent | rhhz.net |

| Copper(I) oxide | Inexpensive ligands | Cs₂CO₃ | Acetonitrile (B52724) | Mild | Excellent | acs.org |

Esterification and Hydrolysis Pathways for Benzoic Acid Formation

The carboxylic acid moiety of this compound is often introduced in a protected form, typically as an ester, to avoid side reactions during the ether synthesis. The ester can then be hydrolyzed in a subsequent step to yield the final product.

Esterification:

The starting material, a hydroxybenzoic acid derivative, can be esterified using various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.com Alternatively, hydroxybenzoic acids can be esterified by reaction with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com A patent describes the synthesis of methyl 4-hydroxyphenylacetate (B1229458) by reacting 4-hydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst. google.com

Hydrolysis:

The final step in many synthetic routes to this compound is the hydrolysis of the corresponding ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and yield the carboxylic acid. google.comchemspider.com For example, the hydrolysis of methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate can be carried out with an aqueous basic solution of potassium hydroxide or sodium hydroxide, or an aqueous acidic solution such as hydrochloric acid or sulfuric acid. google.com Studies on the hydrolysis of 4-hydroxybenzoic acid esters (parabens) show that the ester bond is readily cleaved to produce 4-hydroxybenzoic acid. nih.govnih.gov A procedure for the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate involves heating under reflux with sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid. chemspider.com

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, MeOH; then HCl | Reflux, 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95 | chemspider.com |

| Methyl-, ethyl-, or propylparaben | Enterobacter cloacae strain EM | Liquid culture | 4-hydroxybenzoic acid | - | nih.govnih.gov |

| Methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate | KOH or NaOH (aq) or HCl or H₂SO₄ (aq) | - | 2-(4-Carboxymethylphenoxymethyl)benzoic acid | - | google.com |

Selective Oxidation Methodologies for Acetophenone (B1666503) Moieties to Carboxylic Acids

While the primary strategy involves introducing the benzoic acid as a protected ester, an alternative approach could involve the oxidation of a precursor containing a methyl group or another oxidizable functional group at the corresponding position. However, a more relevant transformation in the context of readily available starting materials would be the oxidation of the acetyl group itself to a carboxylic acid. This is a less common transformation but can be achieved under specific conditions.

More commonly, the synthesis would be designed to avoid such a step. If a synthesis were to proceed from a precursor like 4-(4-methylphenoxy)benzoic acid, the methyl group on the phenoxy ring could be oxidized to a carboxylic acid. However, this would lead to a different product.

For the conversion of an acetophenone to a benzoic acid, methods like the haloform reaction are typically used to cleave the acetyl group, which is not the desired transformation here. Direct oxidation of the acetyl group to a carboxylic acid while preserving the rest of the molecule, particularly the diaryl ether linkage, would require highly selective oxidizing agents. Research into the direct oxidation of ketones to carboxylic acids is ongoing, with some methods utilizing strong oxidants. However, the compatibility of these methods with the phenoxy-benzoic acid architecture would need careful consideration to avoid cleavage of the ether bond.

Mechanistic Elucidation of Key Bond-Forming Reactions in the Synthesis of this compound

Understanding the reaction mechanisms for the key bond-forming steps is crucial for optimizing reaction conditions and predicting potential side products.

Reaction Mechanism Studies of Ether Bond Formation

Williamson Ether Synthesis:

The Williamson ether synthesis proceeds via an SN2 mechanism. byjus.commasterorganicchemistry.com The reaction involves the backside attack of a phenoxide nucleophile on an electrophilic carbon of an aryl halide. byjus.com For this reaction to be efficient in the context of diaryl ethers, the aryl halide often needs to be activated by electron-withdrawing groups.

Ullmann Condensation:

The mechanism of the Ullmann reaction has been the subject of extensive study. It is generally accepted to involve copper(I) species as the active catalyst. organic-chemistry.orgnih.gov One proposed mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. organic-chemistry.orgnih.gov Reductive elimination from this intermediate then yields the diaryl ether and regenerates the copper(I) catalyst. organic-chemistry.orgnih.gov

A simplified representation of a possible catalytic cycle for the Ullmann diaryl ether synthesis is as follows:

Formation of the active catalyst: The copper(I) salt reacts with the phenoxide (formed by the deprotonation of the phenol by the base) and a ligand (if present) to form a copper(I) phenoxide complex.

Oxidative Addition: The aryl halide adds to the copper(I) complex, leading to a copper(III) intermediate.

Reductive Elimination: The diaryl ether is formed by the elimination from the copper(III) intermediate, regenerating a copper(I) species.

Investigation of Carboxylic Acid Group Derivatization and Formation Mechanisms

The carboxylic acid group of this compound and its analogs is a key site for derivatization, enabling the synthesis of a diverse range of compounds. Common derivatization strategies include esterification and amidation, often employed to enhance the molecules' properties for specific applications, such as improving their suitability for analysis by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

One prevalent method for derivatization is the formation of esters. For instance, the reaction of carboxylic acids with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can produce 4'-bromophenacyl esters. This process is typically carried out in a solvent like acetonitrile at room temperature and can be applied to a variety of carboxylic acids, including mono-, di-, and tricarboxylic acids, as well as those that are sterically hindered. nih.gov The reaction rates are optimized by using an excess of the alkylating agent and a base such as N,N-diisopropylethylamine. nih.gov Another approach involves the use of silylation reagents, which replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group, making the resulting derivatives more volatile and less polar for GC analysis. obrnutafaza.hr

Amidation is another significant derivatization route. The coupling of carboxylic acids with amines, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely used technique. researchgate.net For example, 4-bromo-N-methylbenzylamine (4-BNMA) has been utilized as a derivatization reagent for carboxylic acids, including those with multiple acid functionalities. nih.gov This method is advantageous as it can lead to complete derivatization and provides a recognizable isotopic pattern for mass spectrometry analysis due to the presence of bromine. nih.gov

The mechanisms of these derivatization reactions are well-established. Esterification with reagents like 4'-bromophenacyl triflate proceeds via an SN2 reaction where the carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the reagent. Silylation involves the replacement of the acidic proton of the carboxylic acid with a silyl (B83357) group. obrnutafaza.hr Amidation using EDC involves the activation of the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond.

Table 1: Derivatization Reagents for Carboxylic Acids

| Derivatization Reagent | Functional Group Targeted | Analytical Technique | Reference |

|---|---|---|---|

| 4'-Bromophenacyl trifluoromethanesulfonate | Carboxylic Acids | HPLC | nih.gov |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acids, Alcohols, Amines | GC/MS | obrnutafaza.hr |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acids | LC-MS/MS | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic Acids | LC-MS/MS | researchgate.net |

Optimization of Reaction Parameters and Yield Enhancement Strategies in Academic Synthesis

In the academic synthesis of this compound and its analogs, significant effort is dedicated to optimizing reaction parameters to maximize yields and purity. A common synthetic route involves the oxidation of a precursor like 4-methylacetophenone.

A typical procedure involves the oxidation of 4-methylacetophenone using a strong oxidizing agent such as potassium permanganate (B83412) in an aqueous medium. google.com To improve the yield and control the reaction, the addition of potassium permanganate is often done portion-wise over a period of time, while carefully maintaining the reaction temperature. google.com Following the oxidation, the crude product is often purified by recrystallization from a suitable solvent, such as anhydrous acetic acid, to obtain the final product with high purity. google.com

Another patented method for a similar compound, 4-(4-phenoxyphenoxy)benzoic acid, involves the air oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene in an acetic acid medium using a transition metal and bromide catalyst system. google.com This method highlights the importance of catalyst selection and reaction medium in achieving high yields. google.com The purification of the product is achieved through recrystallization from acetic acid. google.com

The optimization of derivatization reactions has also been a focus of study. For instance, in the derivatization of carboxylic acids with 4-BNMA, parameters such as the concentration of the labeling reagent, reaction time, and temperature have been investigated to achieve complete derivatization and optimal results for analysis. nih.gov

Table 2: Optimization of Reaction Conditions for Synthesis

| Precursor | Oxidizing Agent/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Methylacetophenone | Potassium permanganate | Water | Not specified | google.com |

| 1-(4-Methylphenoxy)-4-phenoxybenzene | Air/O₂, Co++/Br⁻ catalyst | Acetic acid | 73-76% | google.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds aims to develop more environmentally friendly and sustainable processes. This involves exploring solvent-free reactions, alternative media, and catalytic approaches to minimize waste and the use of hazardous substances.

Solvent-Free Reactions and Alternative Media Investigations

Solvent-free reactions represent a significant advancement in green chemistry, as they can reduce waste and the use of volatile organic compounds. For instance, the synthesis of benzilic acid has been achieved through a solvent-free method by grinding benzil (B1666583) with sodium hydroxide in a mortar, which has been shown to be more efficient than traditional methods that use ethanol (B145695) as a solvent. wjpmr.com While not directly involving this compound, this demonstrates a principle that could be applied to its synthesis.

The use of water as a green solvent is another important strategy. Research has shown the successful synthesis of azoxybenzenes from the dimerization of nitrosobenzenes using water as the solvent at room temperature, which is a significant improvement over methods requiring hazardous organic solvents. nih.gov The synthesis of 4-aminobenzoic acid has also been demonstrated in water through the catalytic hydrogenation of 4-nitrobenzoic acid, offering a safer and more environmentally friendly process. google.com These examples highlight the potential for using water as a reaction medium in the synthesis of related benzoic acid derivatives.

Catalytic Approaches for Sustainable Synthesis

Catalytic methods are central to green chemistry as they can enhance reaction efficiency, reduce energy consumption, and minimize waste. In the synthesis of this compound analogs, various catalytic systems have been explored.

For the synthesis of 4-phenoxybenzoic acid, a phase-transfer catalyst, polyethylene (B3416737) glycol (PEG)-400, has been used in the oxidation of 4-phenoxyacetophenone with sodium hypochlorite. chemicalbook.com This method offers a greener alternative to traditional oxidation processes. Another example is the use of a Co++/Br- catalyst system for the air oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to produce 4-(4-phenoxyphenoxy)benzoic acid. google.com

The use of biocatalysts also aligns with green chemistry principles. Although not directly for this compound, the synthesis of 4-hydroxybenzoic acid has been achieved from renewable feedstocks using a whole-cell biocatalyst in an aqueous buffer, demonstrating a sustainable alternative to conventional chemical methods. nih.gov This enzymatic cascade operates under mild conditions and avoids the use of toxic catalysts. nih.gov

Furthermore, the catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid using a 5% Pd/C catalyst in water at low temperature and pressure provides an efficient and environmentally friendly process with high yields and purity. google.com

Table 3: Green Chemistry Approaches in Synthesis

| Reaction Type | Catalyst/Medium | Substrate | Product | Reference |

|---|---|---|---|---|

| Solvent-free reaction | Grinding with NaOH | Benzil | Benzilic acid | wjpmr.com |

| Reaction in water | DIPEA | Nitrosobenzene | Azoxybenzene | nih.gov |

| Phase-transfer catalysis | PEG-400 | 4-Phenoxyacetophenone | 4-Phenoxybenzoic acid | chemicalbook.com |

| Biocatalysis | Whole-cell biocatalyst | L-tyrosine | 4-Hydroxybenzoic acid | nih.gov |

| Catalytic hydrogenation | 5% Pd/C | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | google.com |

Advanced Structural Elucidation and Spectroscopic Methodologies for 4 4 Acetylphenoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4-(4-acetylphenoxy)benzoic acid in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Proton-Carbon Correlations

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular framework. walisongo.ac.id

COrrelation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the benzoic acid and phenoxy rings, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comlibretexts.org This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH group in the aromatic rings and the methyl group of the acetyl moiety will produce a cross-peak in the HSQC/HMQC spectrum, directly linking the proton and carbon resonances. sdsu.edu

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | ~11-13 | - |

| Aromatic Hs (benzoic acid) | ~7.9-8.2 | ~128-134 |

| Aromatic Hs (phenoxy) | ~7.0-7.7 | ~118-131 |

| Methyl Hs | ~2.5 | ~26 |

| Carboxylic Acid C | - | ~167-173 |

| Acetyl C=O | - | ~197 |

| Aromatic Cs | - | ~118-163 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Solid-State NMR for Packing and Dynamics

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Polymorphism, the ability of a compound to exist in more than one crystalline form, can be readily identified by differences in the ssNMR spectra. Furthermore, ssNMR can be used to study the dynamics of specific groups within the molecule, such as the rotation of the methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and probing intermolecular interactions. esisresearch.orgmdpi.com

The FT-IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its constituent functional groups. The strong absorption band for the carboxylic acid O-H stretch is typically broad and located in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1680-1710 cm⁻¹, while the acetyl C=O stretch is observed at approximately 1670-1690 cm⁻¹. The C-O-C ether linkage exhibits characteristic asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations are also readily identifiable. ijtsrd.com

Intermolecular hydrogen bonding, particularly the dimerization of the carboxylic acid groups, significantly influences the vibrational spectra, often causing a red shift (lowering of frequency) and broadening of the O-H and C=O stretching bands. nih.gov

Table of Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Acetyl | C=O stretch | 1670-1690 |

| Ether | C-O-C asymmetric stretch | 1200-1270 |

| Ether | C-O-C symmetric stretch | 1020-1080 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aromatic Ring | C-H stretch | 3000-3100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental formula. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation. The measured mass-to-charge ratio (m/z) can be determined with high accuracy, typically to within a few parts per million (ppm), confirming the molecular formula C₁₅H₁₂O₄. nih.gov

In addition to molecular weight determination, mass spectrometry provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. Under appropriate ionization conditions, the molecule can be induced to break apart in a predictable manner. The fragmentation pathways can be rationalized based on the known principles of organic mass spectrometry, providing further confirmation of the proposed structure. Common fragmentation patterns for this compound would likely involve cleavage of the ether bond and the loss of small neutral molecules such as CO and CO₂.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a three-dimensional map of the atomic arrangement within the crystal lattice. bruker.com

Determination of Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles. researchgate.net The first step in a single-crystal X-ray analysis is the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules within the unit cell). For a related compound, benzoic acid, it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net While the specific parameters for this compound would need to be determined experimentally, this information is fundamental to solving the complete crystal structure.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. researchgate.netresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and detect the presence of different polymorphs.

The combination of these advanced analytical methodologies provides a comprehensive and unambiguous structural elucidation of this compound, from its fundamental atomic connectivity to its three-dimensional arrangement in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A comprehensive analysis of the molecular geometry of this compound, which includes precise measurements of bond lengths, bond angles, and torsional angles, is crucial for a complete understanding of its three-dimensional structure and conformational preferences. This data is typically obtained from single-crystal X-ray diffraction studies.

However, a thorough search of the current scientific literature did not yield specific experimental or computational data detailing the bond lengths, bond angles, and torsional angles for this compound. While studies on related benzoic acid derivatives exist, direct extrapolation of these values would not provide a scientifically accurate representation of the target molecule.

For context, such an analysis would typically involve the presentation of a table of intramolecular distances and angles. For instance, key parameters of interest would include the lengths of the carbon-carbon bonds within the phenyl rings, the carbon-oxygen bond lengths in the carboxylic acid and acetyl groups, and the ether linkage. Similarly, the bond angles around the sp² and sp³ hybridized carbon atoms and the oxygen atoms would be critical, as would the torsional angles that define the relative orientation of the two phenyl rings and the substituent groups.

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, particularly for molecules containing carboxylic acid moieties. An investigation into the intermolecular hydrogen bonding network of this compound would reveal how individual molecules self-assemble to form a stable, three-dimensional lattice.

Despite extensive searches, specific studies detailing the crystal structure and intermolecular hydrogen bonding network of this compound could not be located in the available scientific literature. Typically, carboxylic acids like this compound would be expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. These dimers could then be further organized into more complex supramolecular architectures through other weaker interactions.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts and enabling the quantitative breakdown of different types of intermolecular interactions.

Chiroptical Spectroscopic Techniques (if applicable for chiral derivatives)

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for the stereochemical characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The applicability of these techniques to this compound would depend on the existence of its chiral derivatives. A search of the scientific literature did not reveal any studies on the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. Therefore, no data on this topic can be presented.

Computational and Theoretical Chemistry Investigations of 4 4 Acetylphenoxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and molecular geometry of 4-(4-Acetylphenoxy)benzoic acid. These calculations provide a foundational understanding of the molecule's properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. Theoretical studies on related benzoic acid derivatives often employ DFT methods, such as B3LYP with a 6-311G basis set, to determine the optimized structure. actascientific.com For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. For instance, in a study of 4-(carboxyamino)-benzoic acid, the molecular geometry was optimized to understand its structural parameters. actascientific.com The planarity of the phenyl rings and the orientation of the acetyl and carboxylic acid groups are critical aspects determined through this optimization.

Table 1: Example of Optimized Geometrical Parameters for a Benzoic Acid Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | 1.37 Å |

| C=O (acetyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-O-C (ether) | 118° |

| C-C=O (acetyl) | 120° | |

| O=C-O (carboxyl) | 123° | |

| Note: This data is illustrative for a benzoic acid derivative and not specific to this compound. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, indicates the molecule's stability and its ability to absorb light. schrodinger.com A smaller energy gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. schrodinger.comreddit.com For similar aromatic compounds, DFT calculations have been used to determine these values, which are essential for predicting electronic properties. vjst.vnresearchgate.net The HOMO-LUMO gap for this compound would be influenced by the electron-withdrawing acetyl group and the ether linkage.

Table 2: Example of Frontier Molecular Orbital Energies for a Benzoic Acid Derivative (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Note: This data is illustrative and not specific to this compound. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them susceptible to electrophilic attack. actascientific.com Conversely, the hydrogen atoms of the phenyl rings and the carboxylic acid would exhibit a positive potential, indicating sites for nucleophilic attack. researchgate.net

DFT calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. rsc.org These predictions are instrumental in assigning the signals in experimental NMR spectra. nih.govmdpi.comdocbrown.info For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the ether linkage and the acetyl and carboxyl functional groups. nih.gov

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule can be calculated using DFT. researchgate.net These calculations help in the assignment of the various vibrational modes of the molecule, such as stretching and bending of different bonds. researchgate.netindexcopernicus.com For this compound, characteristic vibrational frequencies for the C=O stretching of the acetyl and carboxylic acid groups, as well as the C-O-C stretching of the ether linkage, would be identified.

Table 3: Example of Predicted Vibrational Frequencies for a Benzoic Acid Derivative (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 |

| C=O Stretch | Acetyl Group | 1700 |

| C=O Stretch | Carboxylic Acid | 1720 |

| C-O-C Stretch | Ether | 1250 |

| Note: This data is illustrative and not specific to this compound. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational landscape over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules. These simulations can provide information on the flexibility of the molecule, the rotation around single bonds, and the stability of different conformations. nih.gov This is particularly relevant for understanding how the molecule might interact with biological targets.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. mdpi.com

Hardness and Softness: Chemical hardness (η) and softness (S) are indicators of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap is associated with high hardness and low softness, indicating greater stability. nih.gov

Electrophilicity and Nucleophilicity: The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity relates to its ability to donate electrons. These descriptors are crucial for predicting how this compound will behave in chemical reactions. actascientific.com

Table 4: Example of Calculated Quantum Chemical Descriptors (Illustrative)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.66 |

| Note: This data is illustrative and not specific to this compound. |

Theoretical Studies of Acid-Base Equilibria and Proton Transfer Mechanisms

The acidic nature of this compound is a key determinant of its chemical reactivity and behavior in solution. Theoretical studies, primarily employing density functional theory (DFT), are instrumental in predicting and understanding its acid-base equilibria. The acidity of a substituted benzoic acid is intrinsically linked to the electronic properties of its substituents.

Electron-withdrawing groups tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects, while electron-donating groups decrease acidity. libretexts.org The 4-acetylphenoxy group is considered to be electron-withdrawing in nature. This is due to the combined inductive and resonance effects of the acetyl group, which pulls electron density away from the benzoic acid ring system.

Computational models can predict the acid dissociation constant (pKa) of substituted benzoic acids with a high degree of accuracy. These predictions are often based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water, using a combination of quantum mechanical calculations for the molecule in the gas phase and a solvation model to account for the effect of the solvent. Various DFT functionals, such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311G+(d,p) and a solvation model like the Solvation Model based on Density (SMD), have been shown to provide reliable pKa predictions for carboxylic acids. nih.gov

Studies on a range of substituted benzoic acids have demonstrated a strong correlation between the calculated gas phase acidity (ΔacidG°) and experimental pKa values. mdpi.com For instance, the calculated ΔacidG° values for various substituted benzoic acids at the B3LYP/6-311++G(2d,2p) level of theory show a good linear relationship with their experimental counterparts. mdpi.com While a specific theoretical pKa value for this compound is not prominently reported in the literature, the established methodologies allow for its reliable estimation. The electron-withdrawing character of the 4-acetylphenoxy substituent is expected to result in a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2), indicating a stronger acid.

Proton transfer mechanisms in benzoic acid derivatives, particularly in the formation of dimers, are also a subject of theoretical investigation. In the solid state and in non-polar solvents, carboxylic acids tend to form hydrogen-bonded dimers. The transfer of a proton from the hydroxyl group of one acid to the carbonyl oxygen of the other within this dimer is a fundamental process. Computational studies can model the potential energy surface for this proton transfer, identifying the transition states and energy barriers involved. While specific studies on the proton transfer dynamics of this compound are scarce, the general mechanisms established for benzoic acid dimers are expected to apply.

Computational Modeling of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions, with hydrogen bonding and π-π stacking being the most significant. Computational modeling is a powerful tool to elucidate the nature and energetics of these interactions.

Hydrogen Bonding: The primary and most dominant intermolecular interaction in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. This interaction is characterized by a strong hydrogen bond donor (the carboxylic hydroxyl group) and a strong acceptor (the carbonyl oxygen).

Although the specific crystal structure of this compound is not publicly available, data from closely related structures, such as 3-[(2-acetylphenoxy)carbonyl]benzoic acid, provide insight into the expected hydrogen bonding. nih.gov In the crystal structure of this related molecule, carboxylic acid inversion dimers are observed, forming characteristic R22(8) graph-set motifs. nih.gov It is highly probable that this compound also forms similar dimeric structures.

Beyond the primary carboxylic acid dimerization, other weaker C-H···O hydrogen bonds can also play a crucial role in stabilizing the crystal lattice. These interactions can involve the aromatic C-H groups and the oxygen atoms of the acetyl and ether functionalities. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these weak hydrogen bonds.

Interactive Table 1: Typical Hydrogen Bond Geometries in Benzoic Acid Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O-H | H | O=C | ~ 0.98 | ~ 1.65 | ~ 2.63 | ~ 170 |

| C-H (Aromatic) | H | O=C (Acetyl) | ~ 1.08 | ~ 2.40 | ~ 3.30 | ~ 140 |

| C-H (Aromatic) | H | O (Ether) | ~ 1.08 | ~ 2.50 | ~ 3.40 | ~ 150 |

Note: The values in this table are representative and are based on data from similar structures found in the crystallographic literature. The exact values for this compound may vary.

π-π Stacking: Aromatic rings in close proximity can engage in π-π stacking interactions, which are a result of electrostatic and van der Waals forces between the π-electron systems. In the case of this compound, both the phenoxy and the benzoic acid rings can participate in such interactions.

Density functional theory (DFT) calculations, often with dispersion corrections (e.g., DFT-D), are employed to accurately model the energetics of π-π stacking interactions. These calculations can determine the optimal geometry and interaction energy between the aromatic rings.

Interactive Table 2: Representative π-π Stacking Parameters

| Interacting Rings | Stacking Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

| Benzoic Acid - Benzoic Acid | Parallel-displaced | 3.5 - 4.0 | < 10 |

| Benzoic Acid - Phenoxy | Parallel-displaced | 3.5 - 4.0 | < 10 |

| Benzoic Acid - Phenoxy | T-shaped | ~ 5.0 | ~ 90 |

Note: These parameters are illustrative of typical π-π stacking interactions and are derived from computational and experimental data for various aromatic compounds.

Derivatization, Functionalization, and Chemical Transformations of 4 4 Acetylphenoxy Benzoic Acid

Synthesis and Characterization of Esters and Amides of 4-(4-Acetylphenoxy)benzoic Acid

The carboxylic acid moiety is the most common site for initial derivatization, readily undergoing esterification and amidation reactions to produce a diverse range of esters and amides.

Esterification: Esters are typically synthesized through the reaction of this compound with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive intermediate like an acyl chloride. For example, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), yields the corresponding methyl or ethyl ester. google.com A related synthesis involves the reaction of a hydroxyaromatic ketone, like 4-hydroxyacetophenone, with a 2-haloalkanoic acid ester to form similar phenoxy alkanoic esters. epo.org

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. These reactions often require the use of coupling agents to facilitate the formation of the amide bond. Common coupling systems include the use of triphenylphosphine (B44618) in combination with N-halosuccinimides. nih.gov Alternatively, the carboxylic acid can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.net

The characterization of these newly synthesized esters and amides relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the formation of the ester or amide by showing the characteristic C=O stretching frequency of the new functional group and the disappearance of the broad O-H stretch of the parent carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the precise structure and molecular weight of the final products.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Reagent/Condition | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 4-(4-acetylphenoxy)benzoate |

| This compound | Aniline | Triphenylphosphine, N-Chlorophthalimide | N-Phenyl-4-(4-acetylphenoxy)benzamide |

| This compound | Thionyl Chloride | Heat | 4-(4-Acetylphenoxy)benzoyl chloride |

Modifications at the Acetyl Group (e.g., Reduction, Oxidation, Condensation Reactions)

The acetyl group offers a second key site for chemical modification, allowing for transformations that alter the ketone functionality.

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction typically proceeds without affecting the carboxylic acid or the aromatic rings, demonstrating chemoselectivity. The resulting product would be 4-(4-(1-hydroxyethyl)phenoxy)benzoic acid.

Oxidation (Haloform Reaction): The acetyl group, being a methyl ketone, is susceptible to the haloform reaction. youtube.com Treatment with an excess of a halogen (e.g., Br₂) in the presence of a strong base (e.g., sodium hydroxide) would convert the acetyl group into a carboxylate, resulting in the formation of a dicarboxylic acid, 4-(4-carboxyphenoxy)benzoic acid, after an acidic workup.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. For instance, a Claisen condensation with an oxalate (B1200264) ester, such as diethyl oxalate, in the presence of a base like sodium methoxide, can be used to build a more complex side chain on the molecule. mdpi.com This reaction has been demonstrated on the closely related 4-acetylbenzoic acid, leading to the formation of a β-dicarbonyl compound, a versatile synthetic intermediate. mdpi.com

Aromatic Ring Functionalization Strategies (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) reactions can be employed to introduce new functional groups onto the two benzene (B151609) rings. The regiochemical outcome of these substitutions is directed by the existing substituents. The carboxylic acid and acetyl groups are deactivating and meta-directing, while the ether oxygen is activating and ortho, para-directing.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic rings typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The substitution pattern will be influenced by the directing effects of the existing groups. The ring activated by the phenoxy group is more susceptible to substitution, likely at the positions ortho to the ether linkage. Halogenation of benzoic acids can also be achieved under specific conditions. google.com

Nitration: Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺). stmarys-ca.edu For related phenoxybenzoic acids, nitration occurs selectively on the activated ring. google.com The strong deactivating effect of the nitro group generally prevents multiple nitrations under controlled conditions. stmarys-ca.edu Keeping the reaction temperature low is often crucial to control the regioselectivity and prevent side reactions. truman.edu

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically accomplished by heating the compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or using chlorosulfonic acid. google.comkhanacademy.orgyoutube.com The sulfonic acid group is a strong electron-withdrawing group. youtube.com

Exploration of Chemo- and Regioselective Transformations

The presence of multiple functional groups and two distinct aromatic rings makes chemo- and regioselectivity key considerations when modifying this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, as mentioned, the reduction of the ketone with NaBH₄ without affecting the carboxylic acid is a prime example of a chemoselective transformation. Conversely, the carboxylic acid can be selectively converted to an ester or amide without altering the ketone.

Regioselectivity: This relates to the control of the position of reaction. In electrophilic aromatic substitution, the regioselectivity is dictated by the directing effects of the substituents. The phenoxy ring is electronically richer and thus more reactive towards electrophiles than the benzoic acid ring. Therefore, reactions like nitration or halogenation are expected to occur preferentially on the phenoxy-substituted ring, at the positions ortho to the ether linkage. google.com Controlling reaction conditions such as temperature and the choice of catalyst is critical for achieving high regioselectivity. researchgate.netsoton.ac.uk

Design and Synthesis of Advanced Building Blocks and Probes from this compound

Due to its rigid structure and multiple functionalization points, this compound serves as an excellent scaffold or synthon for creating more complex molecules with tailored properties.

Derivatives of this compound can be used as monomers for high-performance polymers. For example, related phenoxybenzoic acids are key monomers in the synthesis of polyetheretherketone (PEEK), a thermoplastic polymer known for its exceptional thermal and chemical resistance. By modifying the core structure, new polymers with varied properties can be designed.

Furthermore, the molecule can be elaborated into specialized chemical probes. The acetyl group can be transformed into other functionalities, and the carboxylic acid can be used to conjugate the molecule to other systems, such as fluorescent dyes or biomolecules. For instance, the condensation of the related 4-acetylbenzoic acid has been used to synthesize heterocyclic structures that are analogs of biologically active compounds. mdpi.com This highlights its utility as a starting material for creating complex, functional molecules. preprints.org

Derivatization Agent Applications in Analytical Chemistry

While direct applications of this compound as a derivatizing agent are not widely documented, its structural features suggest potential utility in this area, particularly for enhancing detection in chromatographic methods.

In analytical techniques like High-Performance Liquid Chromatography (HPLC), pre-column derivatization is a strategy used to improve the detectability of analytes that lack a strong chromophore or fluorophore. nifdc.org.cn The analyte is reacted with a tagging reagent before being injected into the HPLC system.

This compound possesses strong UV-absorbing groups (the aromatic rings and the acetyl carbonyl), making it a potential candidate for a chromophoric tagging reagent. To be used as such, the carboxylic acid would first need to be activated, for example, by converting it into a highly reactive acyl chloride or an active ester. This activated derivative could then react with analytes containing nucleophilic functional groups like hydroxyl (-OH) or amino (-NH₂) groups, covalently attaching the 4-(4-acetylphenoxy)benzoyl moiety. The resulting derivative would be easily detectable by a standard UV detector, allowing for the sensitive quantification of the original, non-UV-active analyte.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Acetylbenzoic acid |

| 4-Aminopteroic acid |

| 4-Hydroxyacetophenone |

| 4-Phenoxybenzoic acid |

| Acetanilide |

| Acetic anhydride |

| Acetophenone (B1666503) |

| Aluminum chloride |

| AM580 |

| Aminopterin |

| Aniline |

| Benzene |

| Benzoic acid |

| Bromobenzene |

| Carbon monoxide |

| Chlorobenzene |

| Chlorosulfonic acid |

| Diethylamine |

| Diethyl oxalate |

| Dihydrofolate reductase |

| Ethanol |

| Ethyl 2-(4-acetylphenoxy)propanoate |

| Fischer Esterification |

| Iron(III) bromide |

| Methanol |

| Methyl 2-(4-acetylphenoxy)propanoate |

| Methyl 2-chloropropanoate |

| Methyl 3-nitrobenzoate |

| N,N-Diethyl-4-(4-acetylphenoxy)benzamide |

| N-halosuccinimide |

| N-Phenyl-4-(4-acetylphenoxy)benzamide |

| Nitric acid |

| Nitrobenzene |

| Oxalyl chloride |

| Phenol (B47542) |

| Piron |

| Potassium permanganate (B83412) |

| Pyridine |

| Sodium borohydride |

| Sodium hydroxide (B78521) |

| Sulfanilic acid |

| Sulfuric acid |

| Thionyl chloride |

| Tranilast |

Mechanisms of Derivatization Reactions

The chemical reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid and acetyl (methyl ketone) groups. These sites allow for a variety of derivatization reactions, each proceeding through specific mechanistic pathways. Understanding these mechanisms is crucial for the targeted synthesis of novel compounds with desired properties. The primary transformations involve nucleophilic acyl substitution at the carboxyl group and reactions at the carbonyl of the acetyl moiety.

Mechanisms of Reactions at the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization, most commonly through esterification and amidation. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile.

Fischer-Speier Esterification:

The conversion of the carboxylic acid to an ester is typically achieved through Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.commasterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.comlibretexts.org

The mechanism involves several key steps: masterorganicchemistry.commasterorganicchemistry.combyjus.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-assisted transfer converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The resulting protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.combyjus.com

Amidation:

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct heating of a carboxylic acid with an amine can produce an amide but requires harsh conditions. youtube.com More commonly, the carboxylic acid is first activated by converting the hydroxyl group into a better leaving group. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂) are often employed. libretexts.orgyoutube.com For instance, using a coupling agent like DCC involves the following mechanistic steps:

Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid. youtube.com

Nucleophilic Attack by Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. youtube.com

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The dicyclohexylurea moiety is eliminated as a stable leaving group, resulting in the formation of the amide. libretexts.orgyoutube.com

Another method involves using titanium tetrachloride (TiCl₄) as a mediator. The proposed mechanism suggests the formation of an adduct between the carboxylate and TiCl₄, which activates the carbonyl group for direct attack by the amine or forms an intermediate acyl pyridinium (B92312) ion or acyl chloride, which then reacts with the amine. nih.gov

| Reaction | Reagents | Key Mechanistic Feature | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. masterorganicchemistry.comlibretexts.org | Ester |

| Amidation | Amine (e.g., Aniline, Diethylamine), Coupling Agent (e.g., DCC, TiCl₄) | Activation of carboxyl group to form a better leaving group, nucleophilic attack by amine. youtube.comnih.gov | Amide |

Mechanisms of Reactions at the Acetyl Group

The acetyl group offers a different set of reaction possibilities, including oxidation, reduction, and carbon-carbon bond formation at the carbonyl carbon or reactions involving the adjacent methyl protons.

Haloform Reaction:

As a methyl ketone, the acetyl group of this compound can undergo the haloform reaction when treated with a halogen (Cl₂, Br₂, I₂) in the presence of a strong base like sodium hydroxide (NaOH). iitk.ac.in This reaction converts the acetyl group into a carboxylate (which, upon acidic workup, would yield a second carboxylic acid function on the molecule) and produces a haloform (CHCl₃, CHBr₃, CHI₃). byjus.commasterorganicchemistry.com The mechanism proceeds as follows:

Enolate Formation: The hydroxide ion removes an acidic α-hydrogen from the methyl group to form an enolate ion. byjus.com

Halogenation: The enolate attacks a molecule of the halogen (e.g., Br₂), resulting in an α-halo ketone. This process is repeated two more times, as the remaining α-hydrogens become progressively more acidic due to the electron-withdrawing effect of the halogen atoms. This leads to the formation of a trihalomethyl ketone intermediate. masterorganicchemistry.com

Nucleophilic Attack by Hydroxide: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. byjus.comjove.com

Cleavage: The resulting tetrahedral intermediate collapses, reforming the carbonyl group and expelling the trihalomethyl anion (-CX₃), which is a good leaving group due to the stabilizing inductive effect of the three halogen atoms. masterorganicchemistry.comjove.com

Acid-Base Reaction: An acid-base reaction occurs between the newly formed carboxylic acid and the trihalomethyl anion. The carboxylic acid protonates the anion to yield the final products: a carboxylate salt and a haloform. byjus.com

Reductive Amination:

The ketone can be converted into an amine through reductive amination. This reaction involves treating the ketone with an amine (ammonia for a primary amine, a primary amine for a secondary amine) and a reducing agent. wikipedia.org A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred because it is selective for the protonated imine (iminium ion) intermediate over the initial ketone. chemistrysteps.comharvard.edu The mechanism is a two-part process: libretexts.org

Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions (pH ~4-5), the hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.orgyoutube.com

Reduction: The hydride from the reducing agent (e.g., NaBH₃CN) attacks the electrophilic carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond, thereby forming the amine product. chemistrysteps.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

The carbonyl of the acetyl group can be converted to a carbon-carbon double bond (alkene) using the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: This involves the reaction of the ketone with a phosphorus ylide (e.g., Ph₃P=CH₂). The mechanism is generally understood to proceed via a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This unstable intermediate rapidly decomposes in a reverse [2+2] cycloaddition to yield the alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward. byjus.comlibretexts.org

HWE Reaction: This reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide. The mechanism begins with the deprotonation of the phosphonate ester to create the carbanion. wikipedia.orgyoutube.com This carbanion then adds to the ketone carbonyl. The resulting intermediate eliminates a water-soluble phosphate (B84403) ester, which simplifies product purification compared to the Wittig reaction. organic-chemistry.org The HWE reaction with stabilized phosphonates typically shows high selectivity for the (E)-alkene product. slideshare.netnumberanalytics.com

Willgerodt-Kindler Reaction:

This reaction transforms the aryl alkyl ketone into a terminal thioamide. It involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. synarchive.com The mechanism is complex but is thought to initiate with the formation of an enamine from the ketone and the secondary amine. wikipedia.org The enamine then reacts with sulfur. A series of rearrangements and further reactions with sulfur and the amine ultimately lead to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, which is then hydrolyzed to yield the thioamide. nih.govresearchgate.net

| Reaction | Reagents | Key Mechanistic Feature | Product Type |

| Haloform | Halogen (Cl₂, Br₂, I₂), Base (NaOH) | Polyhalogenation of methyl group followed by cleavage of trihalomethyl anion. byjus.commasterorganicchemistry.com | Carboxylate, Haloform |

| Reductive Amination | Amine (NH₃, RNH₂), Reducing Agent (NaBH₃CN) | Formation of an imine/iminium ion intermediate followed by hydride reduction. wikipedia.orgchemistrysteps.com | Amine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | [2+2] cycloaddition to form an oxaphosphetane, followed by decomposition. organic-chemistry.orgbyjus.com | Alkene |

| HWE Reaction | Phosphonate Ester, Base | Formation of a phosphonate carbanion, nucleophilic addition, and elimination of a phosphate salt. wikipedia.orgorganic-chemistry.org | (E)-Alkene |

| Willgerodt-Kindler | Sulfur (S₈), Amine (e.g., Morpholine) | Enamine formation followed by reaction with sulfur and rearrangement. wikipedia.orgnih.gov | Thioamide |

Supramolecular Chemistry and Crystal Engineering of 4 4 Acetylphenoxy Benzoic Acid Derivatives

Hydrogen Bonding Networks in Crystalline Architectures of Benzoic Acid Derivatives

The crystal structures of benzoic acid derivatives are predominantly governed by a hierarchy of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the case of 4-(4-Acetylphenoxy)benzoic acid, the interplay between the carboxylic acid, phenoxy, and acetyl moieties leads to the formation of robust and predictable supramolecular synthons.

Carboxylic Acid Dimer Formation and its Influence on Packing

The planarity of the benzoic acid ring and the directional nature of the dimer synthon often lead to layered or herringbone packing arrangements in the solid state. The stability of this dimer has been extensively studied, and it is known to persist even in the gas phase and in non-polar solvents, highlighting its energetic favorability.

Role of Phenoxy and Acetyl Groups in Directing Interactions

Beyond the primary carboxylic acid dimer formation, the phenoxy and acetyl groups of this compound play a crucial secondary role in directing the crystal packing through weaker, yet significant, non-covalent interactions.

Self-Assembly Processes in Solution and at Interfaces

The same non-covalent interactions that direct the formation of crystalline solids also govern the self-assembly of this compound derivatives in solution and at interfaces, leading to the formation of ordered nanostructures.

Formation of Ordered Nanostructures via Non-Covalent Interactions

In solution, benzoic acid and its derivatives are known to form hydrogen-bonded dimers, which can further associate into larger aggregates. This self-assembly is a dynamic process influenced by solvent, concentration, and temperature. For p-alkoxybenzoic acids, the formation of carboxylic acid dimers leads to rod-like molecules that can exhibit liquid crystal phases. cadrek12.orged.gov This indicates that the initial dimerization is a key step towards the formation of higher-order, structured phases.

At interfaces, such as on a solid substrate, these molecules can form highly ordered two-dimensional structures. For example, a tribenzoic acid derivative has been shown to self-assemble on a silver surface to form a honeycomb network with nanocavities, driven by the formation of carboxylic acid dimers. mpg.de This demonstrates the potential for derivatives of this compound to form ordered monolayers and thin films with defined nanoscale architectures. The acetyl and phenoxy groups would further influence the packing and orientation of the molecules within these 2D assemblies.

Influence of Molecular Architecture on Self-Assembly Tendencies

The specific molecular architecture of this compound, with its distinct functional groups, has a profound influence on its self-assembly tendencies. The linear, somewhat rigid nature of the molecule, especially after the formation of the planar carboxylic acid dimer, promotes the formation of ordered structures.